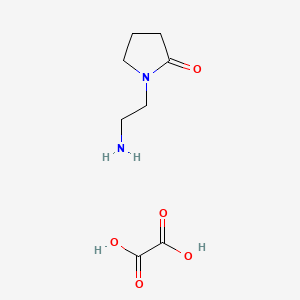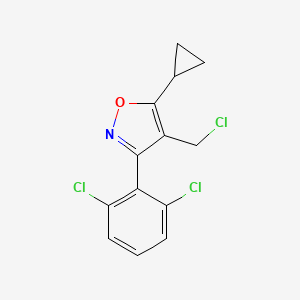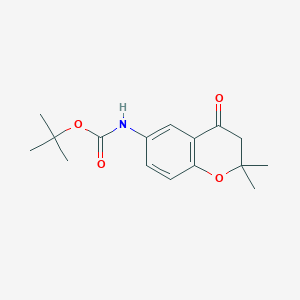
2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride
説明
“2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1354951-31-7 . It has a molecular weight of 256.56 . The IUPAC name for this compound is 2-amino-1-(2,6-dichlorophenyl)-1-propanol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11Cl2NO.ClH/c1-5(12)9(13)8-6(10)3-2-4-7(8)11;/h2-5,9,13H,12H2,1H3;1H . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder and it’s stored at room temperature .科学的研究の応用
Conformational Analyses
The crystal structures of derivatives of 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride have been explored. X-ray diffraction analysis has provided insights into the conformation of the amine fragments in different environments. This research enhances the understanding of molecular structures and interactions in pharmaceutical and chemical research (Nitek et al., 2020).
Spectroscopic Characterization and Crystal Structures
A comprehensive chemical characterization of cathinone derivatives, closely related to 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride, has been carried out using various spectroscopic and crystallographic methods. This information is crucial for identifying substances in forensic and toxicological studies (Kuś et al., 2016).
Cardioselectivity of Beta-adrenoceptor Blocking Agents
Research on beta-adrenoceptor blocking agents, which include compounds similar to 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride, has revealed substantial cardioselectivity. This research is significant in developing cardiovascular drugs (Rzeszotarski et al., 1979).
Enzymatic Synthesis of Drug Metabolites
Enzymatic synthesis using fungal peroxygenases has been applied to synthesize human drug metabolites from compounds structurally related to 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride. This approach is crucial in the scalable production of drug metabolites (Kinne et al., 2009).
Synthesis and Biological Properties of Analogs
Studies on the synthesis of analogs of 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride have revealed their potential biological activities. These findings contribute to the development of new pharmacological agents (Papoyan et al., 2011).
Asymmetric Reduction of Organic Compounds
Research into the asymmetric reduction of organic compounds using derivatives of 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride has implications for the production of optically active substances, relevant in pharmaceutical synthesis (Itsuno et al., 1987).
Pharmacological Studies
Studies have been conducted on derivatives of 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride to explore their effects on the cardiovascular system, particularly their potential as cerebral vasodilators (Kadokawa et al., 1975).
Chromatographic Behavior of Peptides
The reverse-phase chromatographic behavior of peptides, a field indirectly related to the study of 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride, provides insights into high-pressure liquid chromatography techniques (Wilson et al., 1981).
Polymorphism and Co-crystal Salt Formation
The study of polymorphism and co-crystal salt formation, especially in compounds related to 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride, aids in understanding the structural versatility of pharmaceutical compounds (Zhoujin et al., 2022).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .
特性
IUPAC Name |
2-amino-1-(2,6-dichlorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO.ClH/c1-5(12)9(13)8-6(10)3-2-4-7(8)11;/h2-5,9,13H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUADCUEUPMLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=CC=C1Cl)Cl)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride | |
CAS RN |
1354951-31-7 | |
| Record name | Benzenemethanol, α-(1-aminoethyl)-2,6-dichloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



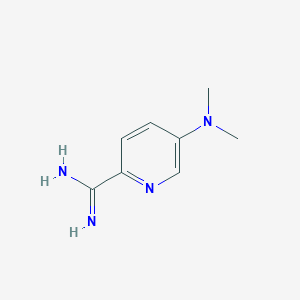


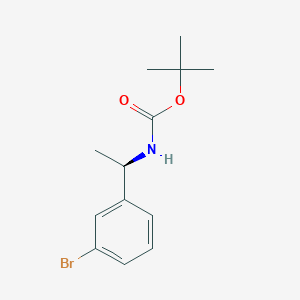

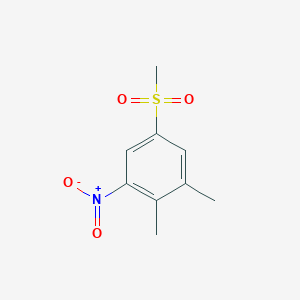
![Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate](/img/structure/B1374384.png)
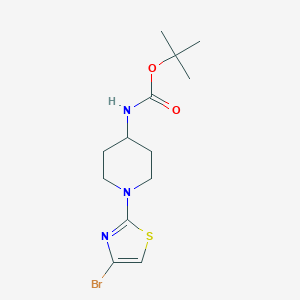
![tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1374386.png)
![4-Bromo-9,9'-spirobi[fluorene]](/img/structure/B1374387.png)
![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B1374390.png)
